
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxy group, and an oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophene-containing intermediate through a series of reactions involving thiophene and appropriate reagents. The hydroxy group is then introduced via a hydroxylation reaction. The final step involves the formation of the oxalamide moiety through a condensation reaction between the hydroxy-thiophene intermediate and 2-methoxyphenyl oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety can produce primary or secondary amines.
科学的研究の応用
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
作用機序
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with molecular targets and pathways within biological systems. The hydroxy and oxalamide groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide
Uniqueness
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of both the thiophene ring and the oxalamide moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H18N2O4S/c1-16(21,13-8-5-9-23-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)22-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20) |
InChIキー |
PGBHIRGXNRRMDZ-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1OC)(C2=CC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



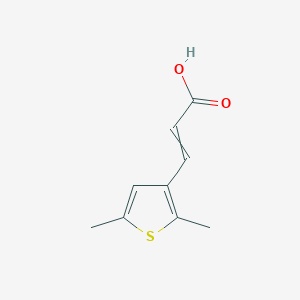
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
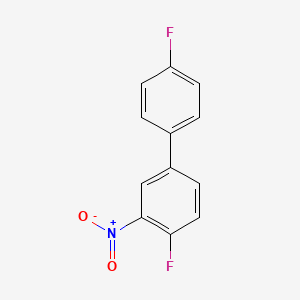
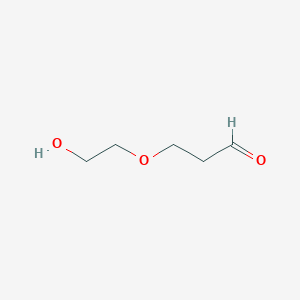

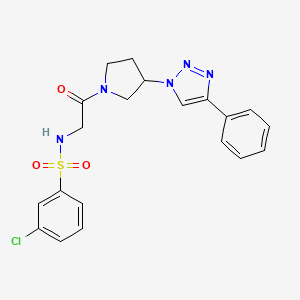
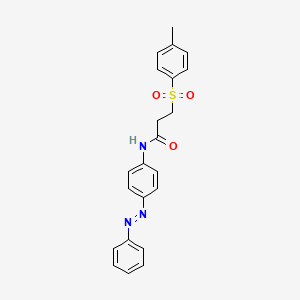
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)




